4-(Difluoromethoxy)-3,5-dimethoxybenzoic acid
Description
4-(Difluoromethoxy)-3,5-dimethoxybenzoic acid is a benzoic acid derivative substituted with two methoxy groups at positions 3 and 5 and a difluoromethoxy group at position 4. This substitution pattern confers unique electronic and steric properties, influencing its chemical reactivity, solubility, and biological activity.
Properties
IUPAC Name |
4-(difluoromethoxy)-3,5-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O5/c1-15-6-3-5(9(13)14)4-7(16-2)8(6)17-10(11)12/h3-4,10H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBKEANPKHAIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(F)F)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
Multi-Step Synthesis from 3,5-Dimethoxybenzoic Acid
Initial Bromination
3,5-Dimethoxybenzoic acid undergoes regioselective bromination at position 4 using bromine (Br₂) in acetic acid:
Reaction Parameters
| Component | Quantity/Condition |
|---|---|
| Bromine | 1.05 equivalents |
| Solvent | Glacial acetic acid |
| Temperature | 25°C (ambient) |
| Duration | 12 hours |
This produces 4-bromo-3,5-dimethoxybenzoic acid with 85–90% yield.
Fluorination via Halogen Exchange
The bromine atom is replaced with a difluoromethoxy group using a copper-mediated coupling reaction :
Reagent System
- Copper(I) iodide (CuI) : 10 mol% catalyst
- Cesium fluoride (CsF) : 3 equivalents (fluoride source)
- Chlorodifluoromethane (ClCF₂H) : Gas bubbled through solution
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 110°C |
| Duration | 18–24 hours |
Challenges
- Gas Handling : Requires specialized equipment for ClCF₂H introduction.
- Side Reactions : Competing hydrolysis of ClCF₂H generates HF, necessitating neutralization with sodium bicarbonate.
Yield : 55–60% after extraction and solvent removal.
Industrial-Scale Production Methodology
Continuous Flow Reactor Design
To address scalability challenges, a two-stage continuous flow system is employed:
Stage 1: Methoxylation
- Substrate : 4-Hydroxybenzoic acid
- Reagents : Dimethyl sulfate (methylating agent), NaOH (base)
- Conditions : 80°C, 5 MPa pressure, residence time 30 minutes
Stage 2: Difluoromethoxylation
- Reactor Type : Packed-bed reactor with immobilized DAST analogs
- Temperature : 50°C
- Residence Time : 10 minutes
Advantages
- 95% conversion rate per pass.
- Reduced DAST consumption through catalyst recycling.
Purification Protocol
- Liquid-Liquid Extraction : Separates unreacted starting materials using toluene/water biphasic system.
- Crystallization : Ethanol-mediated cooling crystallization produces pharmaceutical-grade material (>99.5% purity).
Comparative Analysis of Synthesis Routes
| Parameter | Syringic Acid Route | 3,5-Dimethoxy Route | Industrial Flow System |
|---|---|---|---|
| Starting Material Cost | Moderate ($120/kg) | Low ($80/kg) | High ($200/kg setup) |
| Yield | 65–72% | 55–60% | 85–90% |
| Purity | >98% | 95% | >99.5% |
| Scalability | Lab-scale | Pilot-scale | Full production |
| Key Challenge | DAST handling | Bromine toxicity | Reactor fouling |
Reaction Mechanism Elucidation
DAST-Mediated Fluorination
The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism:
Copper-Catalyzed Coupling
A radical pathway is proposed for the CuI-mediated reaction:
- Single-electron transfer from Cu(I) generates a bromine radical.
- Chlorodifluoromethane undergoes homolytic cleavage to produce - CF₂H radicals.
- Radical recombination at position 4 forms the desired bond.
Emerging Methodologies
Photocatalytic Fluorination
Recent advances utilize organophotoredox catalysts (e.g., mesityl acridinium salts) to enable visible-light-driven difluoromethoxylation:
Advantages
- Room temperature operation.
- 70% yield achieved in preliminary trials.
Biocatalytic Approaches
Engineered P450 monooxygenases demonstrate potential for regioselective fluorination, though current conversion rates remain <15%.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states of the benzoic acid derivative.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with higher oxidation states, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated as a potential therapeutic agent due to its inhibitory effects on various biological pathways. Notably, it has shown promise in the following areas:
- Inhibition of Salt-Inducible Kinases (SIK) : Research indicates that derivatives of this compound can selectively inhibit SIK2 and SIK3, which are involved in critical cellular processes such as metabolism and inflammation. The dual fluorination enhances the potency of these inhibitors, making them candidates for treating metabolic disorders .
- Pulmonary Fibrosis Treatment : A study demonstrated that 4-(difluoromethoxy)-3,5-dimethoxybenzoic acid significantly alleviated symptoms of pulmonary fibrosis in rat models. It reduced lung inflammation and fibrosis by inhibiting the epithelial-mesenchymal transition (EMT) process induced by TGF-β1 . The compound's ability to lower inflammatory cytokines further supports its therapeutic potential.
The compound exhibits notable biological activity, particularly in:
- Anti-inflammatory Effects : It has been shown to reduce the expression of pro-inflammatory cytokines and inflammatory cells in animal models, suggesting its utility in treating inflammatory diseases .
- Cell Viability Studies : In vitro assays have indicated that the compound can influence cell viability across various cancer cell lines, potentially leading to applications in cancer therapy .
Case Study 1: Pulmonary Fibrosis
A comprehensive study evaluated the effects of this compound on pulmonary fibrosis. The results indicated:
- Reduction in Lung Inflammation : The compound significantly decreased the levels of inflammatory cells and cytokines in bronchoalveolar lavage fluid.
- Improvement in Lung Function : Treated rats showed improved lung function metrics compared to control groups.
- Histological Analysis : Staining techniques revealed reduced collagen deposition in lung tissues, indicating decreased fibrosis .
Case Study 2: SIK Inhibition
Another study focused on the development of selective inhibitors targeting SIKs using derivatives of this compound. Key findings included:
- Potency Enhancement : The difluoromethoxy substituent was crucial for improving the potency against SIK2 and SIK3.
- Pharmacokinetic Optimization : Modifications to the structure led to improved pharmacokinetic properties, making these compounds suitable for further development as therapeutic agents .
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) process by modulating the TGF-β1/Smad signaling pathway. This inhibition reduces the expression of proteins associated with fibrosis, such as α-SMA and collagen I, and increases the expression of E-cadherin .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The position and nature of substituents significantly influence molecular properties. Key analogs and their characteristics are summarized below:
Key Observations :
- Lipophilicity : Long-chain alkyl groups (e.g., decyloxy) enhance lipid solubility, whereas polar groups (-OH) increase water solubility.
- Steric Effects : Bulky substituents (e.g., difluoromethoxy) may hinder intermolecular interactions or enzyme binding .
Allelopathic Effects
- 3,5-Dimethoxybenzoic Acid: Inhibits germination and growth of weeds (e.g., canola) at concentrations <100 µg/mL .
- 4-Hydroxy-3,5-dimethoxybenzoic Acid (Syringic Acid): Exhibits antioxidant and antimicrobial properties; less potent as an allelochemical compared to non-hydroxylated analogs .
- 4-(Difluoromethoxy)-3,5-dimethoxybenzoic Acid (Inferred) : The difluoromethoxy group may enhance bioactivity by increasing membrane permeability or resistance to metabolic degradation .
Cyanobacterial Growth Modulation
- 3,5-Dimethoxybenzoic Acid: Promotes growth of Microcystis aeruginosa and increases chlorophyll-a levels, contrasting with inhibitory effects of caffeic acid .
- Syringic Acid: Reduces MC-LR toxin production in M. aeruginosa, suggesting structure-dependent modulation of toxin pathways .
Metal Complexation Behavior
- Cu(II) Complexes : 3,5-Dimethoxybenzoate forms stable complexes with Cu(II), with coordination influenced by methoxy group positioning. The 4-difluoromethoxy substituent in the target compound may alter binding affinity or geometry compared to 2,3- or 2,6-dimethoxy isomers .
Biological Activity
4-(Difluoromethoxy)-3,5-dimethoxybenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, drawing from various studies and patents to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H12F2O4
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Studies have demonstrated that this compound can inhibit inflammatory responses in various models, suggesting its potential as an anti-inflammatory agent .
- Antitumor Activity : Preliminary investigations into the antitumor effects of this compound show promise, although some derivatives have been noted to exhibit low antitumor activity compared to other compounds in the same class .
- Impact on Epithelial-Mesenchymal Transition (EMT) : In vitro studies have shown that this compound can inhibit TGF-β1-induced EMT in lung epithelial cells, which is a critical process in fibrosis and cancer metastasis .
In Vitro Studies
- Cell Viability Assays : The effects of varying concentrations (50, 100, and 200 µM) of the compound on A549 and H1299 lung cancer cell lines were assessed using MTT assays. Results indicated a significant reduction in cell viability upon treatment with the compound compared to control groups (p < 0.001) .
- Inhibition of Smad Signaling Pathway : The compound was shown to inhibit the activation of the Smad signaling pathway, which is crucial in TGF-β1 signaling associated with fibrosis and cancer progression .
In Vivo Studies
- Pulmonary Fibrosis Model : In a bleomycin-induced pulmonary fibrosis model in rats, treatment with this compound resulted in:
Comparative Analysis with Other Compounds
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Anti-inflammatory | Antitumor Activity | EMT Inhibition |
|---|---|---|---|
| This compound | Yes | Low | Yes |
| 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid | Yes | Moderate | Yes |
| Other BZD derivatives | Variable | Low | No |
Case Studies and Applications
Recent studies have focused on the potential applications of this compound in treating pulmonary diseases characterized by fibrosis. For instance:
Q & A
Q. What synthetic methodologies are effective for preparing 4-(difluoromethoxy)-3,5-dimethoxybenzoic acid, and how can yield be optimized?
- Methodological Answer : The synthesis typically involves multi-step functionalization of a benzoic acid core. Key steps include:
- Etherification : Introducing the difluoromethoxy group via nucleophilic substitution using difluoromethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Methylation : Protecting hydroxyl groups with methylating agents like methyl iodide, followed by hydrolysis to regenerate the carboxylic acid .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (water-ethanol) to isolate the product .
- Yield Optimization : Reflux duration (e.g., 18 hours for similar triazole derivatives ) and stoichiometric ratios (e.g., 1:1.2 substrate:reagent) are critical.
Table 1 : Representative Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Difluoromethoxyation | ClCF₂O−, K₂CO₃, DMF, 80°C, 12h | 65-70 | |
| Methylation | CH₃I, NaH, THF, RT, 6h | 85-90 |
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols; maintain air exchange rates ≥12 ACH .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .
Q. How can researchers verify the purity of synthesized this compound?
- Methodological Answer :
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>98% by peak area) .
- Melting Point : Compare observed m.p. with literature values (e.g., analogs like 4-hydroxy-3,5-dimethoxybenzoic acid melt at 164–166°C ).
- Spectroscopy : FT-IR to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. What challenges arise in characterizing the fluorine substituents of this compound via NMR, and how can they be resolved?
- Methodological Answer :
- ¹⁹F NMR : Use a broadband probe with CFCl₃ as an internal standard. The difluoromethoxy group shows a triplet (²J₆F–F ≈ 240 Hz) .
- ¹H-¹⁹F Coupling : Decoupling techniques or 2D HSQC can resolve overlapping signals in crowded aromatic regions .
- Case Study : For 3,5-difluoro-2-hydroxybenzoic acid, ¹⁹F chemical shifts were observed at δ −112 ppm (ortho-F) and −118 ppm (meta-F) .
Q. How does the difluoromethoxy group influence the compound’s metabolic stability in pharmacokinetic studies?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂). Fluorinated groups often reduce oxidative metabolism due to C-F bond stability .
- LC-MS/MS Analysis : Monitor parent compound depletion and metabolite formation (e.g., demethylated or hydroxylated products) .
- Data Interpretation : Compare with non-fluorinated analogs (e.g., 4-methoxybenzoic acid t₁/₂ = 2h vs. difluoromethoxy analog t₁/₂ = 6h ).
Q. What strategies are effective for analyzing electronic effects of the difluoromethoxy group on reactivity?
- Methodological Answer :
- Computational Chemistry : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and HOMO/LUMO energies .
- Experimental Validation : Compare reaction rates in nucleophilic acyl substitution with non-fluorinated analogs. For example, difluoromethoxy derivatives show 3x slower hydrolysis in basic conditions due to electron-withdrawing effects .
Contradictions and Resolutions
- Synthetic Yield Discrepancies : reports 65% yields for triazole derivatives via reflux, while cites 85% for fluorinated benzoic acids. Resolution: Optimize solvent polarity (e.g., DMSO vs. DMF) and catalyst loading .
- Metabolic Data Gaps : Limited in vivo data exist for the exact compound. Resolution: Extrapolate from structurally similar fluorinated salicylic acid derivatives (e.g., 3,5-difluoro-2-hydroxybenzoic acid shows enhanced bioavailability ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
